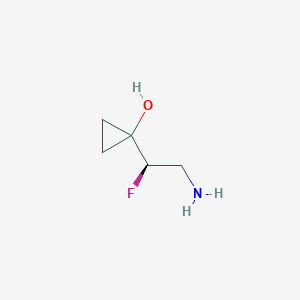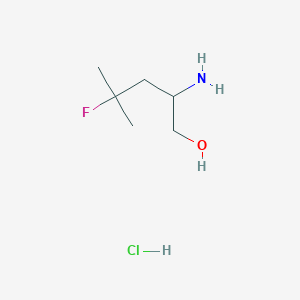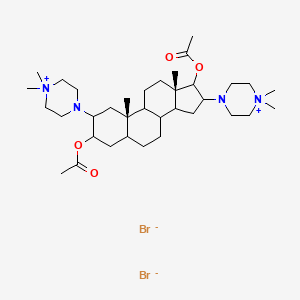
(R)-1-(2-Amino-1-fluoroethyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with an amino and a fluoro group on the ethyl side chain. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Métodos De Preparación
The synthesis of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol involves several steps, typically starting with the formation of the cyclopropanol ring. . This reaction involves the use of diiodomethane and zinc-copper couple to generate the carbene intermediate, which then reacts with the alkene to form the cyclopropanol ring.
For the specific synthesis of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol, the introduction of the amino and fluoro groups can be achieved through nucleophilic substitution reactions. For example, starting with a suitable cyclopropanol derivative, the amino group can be introduced using an amination reaction, while the fluoro group can be added using a fluorination reagent such as diethylaminosulfur trifluoride (DAST).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The amino group can be reduced to form an amine, while the fluoro group can be reduced to form a hydrocarbon.
Substitution: The fluoro group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Addition: The compound can participate in addition reactions, particularly at the cyclopropanol ring, which is highly strained and reactive.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and the stereochemistry of biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemical configurations.
Mecanismo De Acción
The mechanism of action of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the cyclopropanol ring can provide steric hindrance and rigidity to the molecule.
Molecular targets for this compound may include enzymes involved in metabolic pathways, receptors in the nervous system, and other proteins that interact with small molecules. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research.
Comparación Con Compuestos Similares
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol can be compared with other similar compounds, such as:
1-[(1R)-2-amino-1-hydroxy-ethyl]cyclopropanol: This compound has a hydroxyl group instead of a fluoro group, which can significantly alter its chemical reactivity and biological activity.
1-[(1R)-2-amino-1-chloro-ethyl]cyclopropanol: The presence of a chloro group instead of a fluoro group can affect the compound’s stability and reactivity, particularly in substitution reactions.
1-[(1R)-2-amino-1-methyl-ethyl]cyclopropanol: The substitution of a methyl group can influence the compound’s steric properties and its interactions with biological targets.
The uniqueness of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol lies in the presence of the fluoro group, which can enhance its stability and reactivity in certain chemical and biological contexts.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
1-[(1R)-2-amino-1-fluoroethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-4(3-7)5(8)1-2-5/h4,8H,1-3,7H2/t4-/m1/s1 |
Clave InChI |
KROSNKYYWSEGDG-SCSAIBSYSA-N |
SMILES isomérico |
C1CC1([C@@H](CN)F)O |
SMILES canónico |
C1CC1(C(CN)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)


![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)


![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)
![2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14799688.png)

